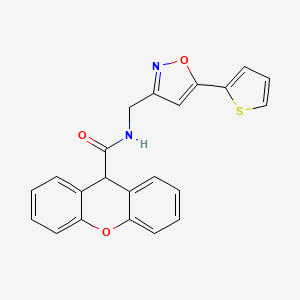

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide

Description

Properties

IUPAC Name |

N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O3S/c25-22(23-13-14-12-19(27-24-14)20-10-5-11-28-20)21-15-6-1-3-8-17(15)26-18-9-4-2-7-16(18)21/h1-12,21H,13H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKPFJCPKVZRKFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=NOC(=C4)C5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a xanthene core, an isoxazole ring, and a thiophene moiety. This unique combination is believed to contribute to its diverse biological activities. The molecular formula is , with a molecular weight of approximately 336.4 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of xanthene derivatives, including this compound. These compounds have been evaluated for their cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity Data of Xanthene Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | Caco-2 (Colon) | 9.6 ± 1.1 | Topoisomerase II Inhibition |

| Compound 2 | Hep G2 (Liver) | 161.3 ± 41 | DNA Cross-Linking |

| N-(5-(thiophen-2-yl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide | MCF7 (Breast) | TBD | TBD |

Note: TBD indicates data to be determined in ongoing studies.

The mechanisms underlying the biological activity of this compound are multifaceted:

- Topoisomerase Inhibition : Similar compounds have demonstrated the ability to inhibit topoisomerase II, an enzyme critical for DNA replication and repair, leading to increased apoptosis in cancer cells .

- DNA Cross-Linking : The compound's structural features may facilitate interactions with DNA, resulting in cross-linking and subsequent interference with cellular replication processes .

- Oxidative Stress Induction : Some studies suggest that xanthene derivatives can induce oxidative stress in cancer cells, contributing to their cytotoxic effects .

Case Studies and Research Findings

Several research studies have explored the biological activity of xanthene derivatives:

- Study on Xanthone Analogues : A study published in 2007 demonstrated that certain xanthone analogues exhibited significant cytotoxicity and topoisomerase II inhibition compared to standard chemotherapeutics like doxorubicin .

- Recent Investigations : A recent investigation into xanthene and thioxanthene derivatives showed promising results regarding their anticancer, antioxidant, and anti-inflammatory activities . Compounds were tested against various cancer cell lines, revealing IC50 values that indicate potent biological activity.

- Structure–Activity Relationship Studies : Ongoing research aims to elucidate the structure–activity relationships (SAR) of these compounds, which will help in designing more effective derivatives with enhanced therapeutic profiles .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The table below compares the target compound with two structurally related molecules from recent literature:

*Note: The target compound’s formula and molecular weight are inferred from its IUPAC name due to lack of direct experimental data.

Analysis of Structural Variations

In contrast:

- Compound A replaces the thiophene with a methylisoxazole and introduces an oxadiazole linker , which may enhance rigidity and hydrogen-bonding capacity .

- Compound B substitutes the thiophene with a methylpyrrole , adding nitrogen-based basicity and altering electronic distribution .

Compounds A and B employ oxadiazole linkers, which could increase metabolic stability but require more complex synthesis .

Electronic and Steric Effects :

Broader Context: Carbazole Derivatives

However, carbazoles differ fundamentally in core structure (carbazole vs. xanthene) and substituent positioning, limiting direct comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.